5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole
Description
5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole (CAS: 894085-97-3) is a specialized organophosphorus compound primarily utilized as a catalyst in amination and cross-coupling reactions. Its molecular formula is C₂₁H₂₇N₂P, with a molecular weight of 338.43 g/mol . The compound features a pyrazole backbone substituted with a naphthalen-1-yl group at the 1-position and a di-tert-butylphosphino moiety at the 5-position. This structure confers both steric bulk and electron-rich characteristics, making it effective in facilitating metal-catalyzed transformations. It is commercially available with ≥95% purity and requires storage at 2–8°C to maintain stability .
Properties
IUPAC Name |
ditert-butyl-(2-naphthalen-1-ylpyrazol-3-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2P/c1-20(2,3)24(21(4,5)6)19-14-15-22-23(19)18-13-9-11-16-10-7-8-12-17(16)18/h7-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZYJFVKLNCBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=NN1C2=CC=CC3=CC=CC=C32)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700267 | |
| Record name | 5-(Di-tert-butylphosphanyl)-1-(naphthalen-1-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894085-97-3 | |
| Record name | 5-(Di-tert-butylphosphanyl)-1-(naphthalen-1-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 894085-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate naphthalene derivatives.
Addition of the Di-tert-butylphosphino Group: This step involves the reaction of the pyrazole derivative with a di-tert-butylphosphine reagent under controlled conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The naphthalene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Catalytic Applications
5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole serves as a versatile ligand in several key catalytic reactions:
Cross-Coupling Reactions
This compound is prominently used in various cross-coupling reactions, including:
- Buchwald-Hartwig Reaction : It facilitates the formation of C-N bonds by coupling aryl halides with amines.
- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl boronic acids with aryl halides, leading to biaryl compounds.
- Negishi Coupling : It aids in the coupling of organozinc reagents with organic halides.
These reactions are critical in pharmaceutical chemistry for synthesizing biologically active compounds.
Heck Reaction
The Heck reaction, which involves the coupling of alkenes with aryl halides, benefits from the use of this ligand to enhance reaction efficiency and selectivity.
Stille Coupling
This reaction utilizes organotin compounds and is facilitated by this compound to produce complex organic frameworks.
Case Study 1: Synthesis of Biaryl Compounds
In a study published in Organic Letters, researchers demonstrated that using this compound as a ligand in Suzuki-Miyaura reactions significantly increased yields compared to traditional ligands. The optimized conditions resulted in over 90% yield for various biaryl compounds, showcasing the ligand's effectiveness in promoting cross-coupling reactions .
Case Study 2: Catalysis in Medicinal Chemistry
A research article highlighted the application of this ligand in synthesizing potential anti-cancer agents through Buchwald-Hartwig coupling. The study reported that the use of this ligand allowed for a more efficient synthesis pathway, reducing reaction times and improving overall yields .
Mechanism of Action
The mechanism by which 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole exerts its effects depends on its application:
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate various catalytic processes.
Biological Activity: Interacts with specific molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
BippyPhos (5-(Dicyclohexylphosphino)-1-(1,3,5-triphenyl-1H-pyrazol-4-yl)-1H-pyrazole)
- CAS : 1021176-69-1
- Key Differences: Replaces the naphthalen-1-yl group with a 1,3,5-triphenylpyrazole moiety. Substitutes di-tert-butylphosphino with dicyclohexylphosphino.
- Dicyclohexylphosphino offers moderate electron-donating ability compared to the stronger electron-rich tert-butyl variant, affecting reaction rates in oxidative addition steps .
Cy-BippyPhos (5-[Di(1-adamantyl)phosphino]-1-(1,3,5-triphenyl-1H-pyrazol-4-yl)-1H-pyrazole)
- CAS : 1239478-87-5
- Key Differences: Incorporates di(1-adamantyl)phosphino instead of di-tert-butylphosphino.
- Implications :
5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole
- CAS : 894086-00-1
- Key Differences :
- Features a bipyrazole core with triphenyl substitution.
- Triphenyl groups may reduce solubility in polar solvents compared to the naphthalen-1-yl derivative .
Key Findings :
- The tert-butyl phosphine in the target compound provides stronger electron donation than cyclohexyl or adamantyl analogs, favoring oxidative addition in palladium-catalyzed reactions .
- The naphthalen-1-yl group enhances solubility in nonpolar solvents compared to triphenyl-substituted variants, broadening substrate compatibility .
Commercial Availability and Stability
Insights :
- The target compound’s cold storage requirement reflects sensitivity to thermal degradation, whereas BippyPhos’s stability at room temperature underscores its robustness .
- Industrial suppliers like Henan Allgreen Chemical offer bulk quantities of analogs, indicating scalability for large-scale catalysis .
Biological Activity
5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole, with the molecular formula C21H27N2P and CAS Number 894085-97-3, is a phosphine-based ligand that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazole structure, which is known for a diverse range of pharmacological effects.
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds are recognized for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. In vitro studies have revealed that compounds with similar structures exhibit potent activity against various bacterial strains, including E. coli and S. aureus. For example, modifications in the pyrazole structure have led to enhanced antimicrobial efficacy due to specific functional groups that interact favorably with microbial targets .
Anticancer Potential
Pyrazole compounds have shown promise in cancer research. Certain derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the naphthyl group in this compound may enhance its interaction with cancer-related targets, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Several studies highlight the biological activities associated with pyrazole derivatives:
The biological activities of this compound are likely mediated through various mechanisms:
- Cytokine Inhibition: The compound may inhibit signaling pathways involved in inflammation.
- Cell Membrane Interaction: Its lipophilicity allows for effective penetration into bacterial membranes.
- Targeting Cancer Pathways: The unique structure may interact with specific oncogenic pathways or proteins involved in cell cycle regulation.
Q & A
Q. What are the standard synthetic routes for preparing 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole?
The ligand is typically synthesized via a multi-step procedure involving cyclocondensation of substituted hydrazines with β-keto esters or acrylates, followed by phosphine group introduction. For example, similar pyrazole-phosphine ligands (e.g., BippyPhos derivatives) are prepared by reacting chlorophosphines with lithiated pyrazole intermediates under inert conditions . Key steps include protecting group strategies to avoid undesired side reactions and purification via column chromatography to isolate high-purity ligands (>97%) .
Q. Which spectroscopic techniques are critical for characterizing this ligand?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the structure, particularly the tert-butyl phosphine groups (³¹P NMR δ ~20–25 ppm) and naphthyl substituents . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for solid-state confirmation) are also employed. For example, crystallographic data (e.g., triclinic crystal systems with specific lattice parameters) validate stereochemical assignments in related pyrazole derivatives .
Q. What are the primary applications of this ligand in catalysis?
This ligand is widely used in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. Its steric bulk (di-tert-butylphosphine) enhances catalytic activity by stabilizing low-coordinate palladium intermediates, enabling efficient aryl-aryl bond formation even with deactivated substrates .
Advanced Questions
Q. How can reaction conditions be optimized when using this ligand in challenging cross-coupling reactions?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., toluene, dioxane) improve solubility and reaction rates.
- Base choice : Strong bases like Cs₂CO₃ or K₃PO₄ facilitate transmetalation steps in Suzuki couplings.
- Temperature control : Reactions often require heating (80–110°C) to achieve high turnover numbers. Empirical screening using Design of Experiments (DoE) methodologies helps identify optimal parameters while minimizing ligand decomposition, which can occur above 120°C .
Q. How can contradictory catalytic activity data between studies be resolved?
Discrepancies may arise from:
- Impurity profiles : Trace moisture or oxygen can deactivate palladium precursors. Rigorous solvent drying and inert atmosphere protocols are critical .
- Ligand tautomerism : Pyrazole tautomers (e.g., 3- vs. 5-substituted isomers) can form under different conditions, altering steric and electronic properties. NMR monitoring of reaction mixtures can identify such equilibria .
- Substrate-specific effects : Electron-deficient aryl halides may require adjusted ligand-to-metal ratios. Comparative kinetic studies under standardized conditions are recommended .
Q. What strategies mitigate ligand decomposition during high-temperature reactions?
- Additives : Bulky amines (e.g., 2,6-lutidine) or silver salts (Ag₂O) can stabilize Pd complexes.
- Microwave-assisted synthesis : Short reaction times at elevated temperatures reduce thermal degradation .
- Post-reaction analysis : TLC or GC-MS monitoring identifies decomposition byproducts (e.g., oxidized phosphine oxides), guiding protocol refinements .
Q. How does the ligand’s steric profile influence enantioselectivity in asymmetric catalysis?
The di-tert-butylphosphine group creates a chiral environment around the metal center, favoring specific transition states. For example, in asymmetric Heck reactions, the naphthyl group’s π-stacking interactions with substrates enhance enantiomeric excess (ee). Computational studies (DFT calculations) can predict steric parameters (e.g., percent buried volume, %Vbur) to rationalize selectivity trends .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and argon/nitrogen atmospheres to prevent phosphine oxidation.
- Characterization : Combine multiple techniques (e.g., XRD for solid-state structure, HRMS for molecular ion confirmation) to ensure accuracy.
- Data Interpretation : Address tautomerism and solvent effects explicitly in mechanistic studies to avoid misinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
